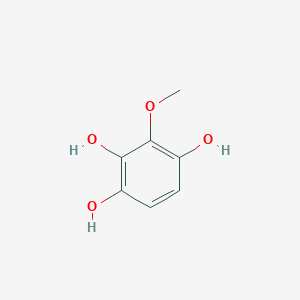
3-Methoxybenzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by a benzene ring substituted with three hydroxyl groups and one methoxy group. It is a derivative of pyrogallol and is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzene-1,2,4-triol typically involves the methylation of pyrogallol. One common method is the reaction of pyrogallol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxybenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives of this compound .
Applications De Recherche Scientifique
3-Methoxybenzene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties and its role in various biochemical pathways.
Medicine: Research has explored its potential as an antioxidant and its effects on cellular processes.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products .
Mécanisme D'action
The mechanism of action of 3-Methoxybenzene-1,2,4-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can influence oxidative stress pathways, modulate enzyme activity, and impact cellular signaling processes
Comparaison Avec Des Composés Similaires
Pyrogallol: A precursor to 3-Methoxybenzene-1,2,4-triol, known for its strong antioxidant properties.
Catechol: Another benzene derivative with two hydroxyl groups, used in various chemical applications.
Hydroquinone: A benzene derivative with two hydroxyl groups in para positions, commonly used in photography and as a reducing agent
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H8O4 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3-methoxybenzene-1,2,4-triol |
InChI |
InChI=1S/C7H8O4/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,8-10H,1H3 |
Clé InChI |
LCXAJJWIXHWXKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


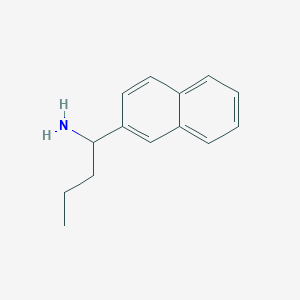
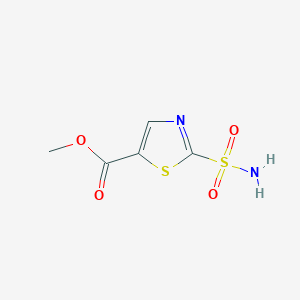
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine](/img/structure/B12951484.png)
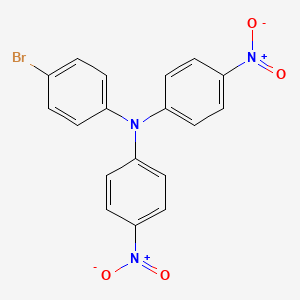
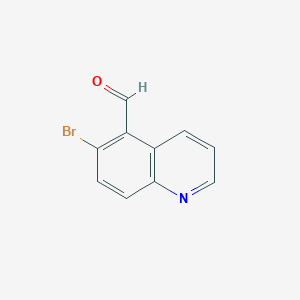
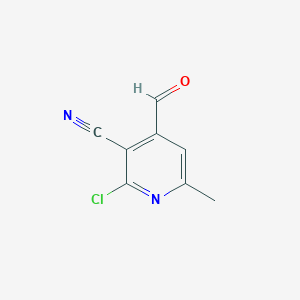
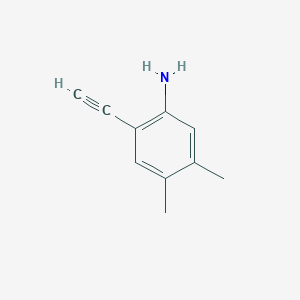
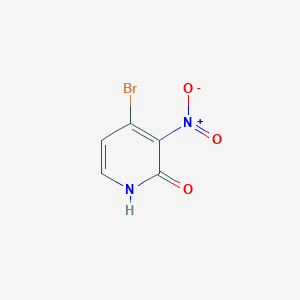
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
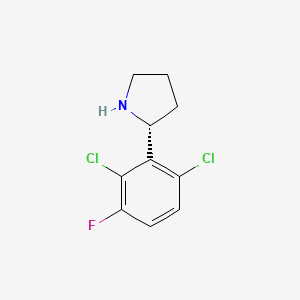
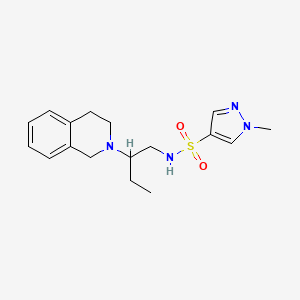
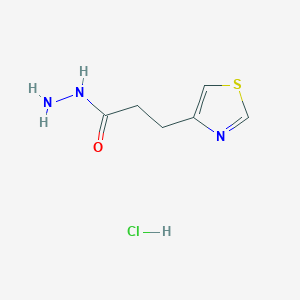
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
